4-Acetylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Chemistry

Summary: 4-Acetylbenzamide is used as an intermediate in the synthesis of therapeutic agents.

Methods: It can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).

Antioxidant Properties

Summary: 4-Acetylbenzamide exhibits antioxidant activity.

Methods: Research focuses on evaluating its antioxidant potential using various assays.

Antibacterial and Antifungal Activity

Summary: 4-Acetylbenzamide shows antibacterial and antifungal effects.

Methods: In vitro studies assess its efficacy against specific bacterial and fungal strains.

Industrial Applications

Summary: Industries like paper, plastic, and rubber use 4-Acetylbenzamide.

Methods: It may serve as a chemical intermediate or additive.

Results: Improved material properties or processing efficiency in these industries.

Biotechnological Applications

Summary: Multienzyme complexes, including 4-Acetylbenzamide, are studied for overall catalytic ability.

Methods: Cascading enzyme complexes efficiently produce substrates.

Results: Enhanced biocatalysis for various applications, including pharmaceuticals.

Anti-Inflammatory Potential

Summary: 4-Acetylbenzamide may have anti-inflammatory properties.

Methods: In vitro or in vivo models assess its impact on inflammation.

Results: Quantitative data on cytokine levels or tissue markers provide insights.

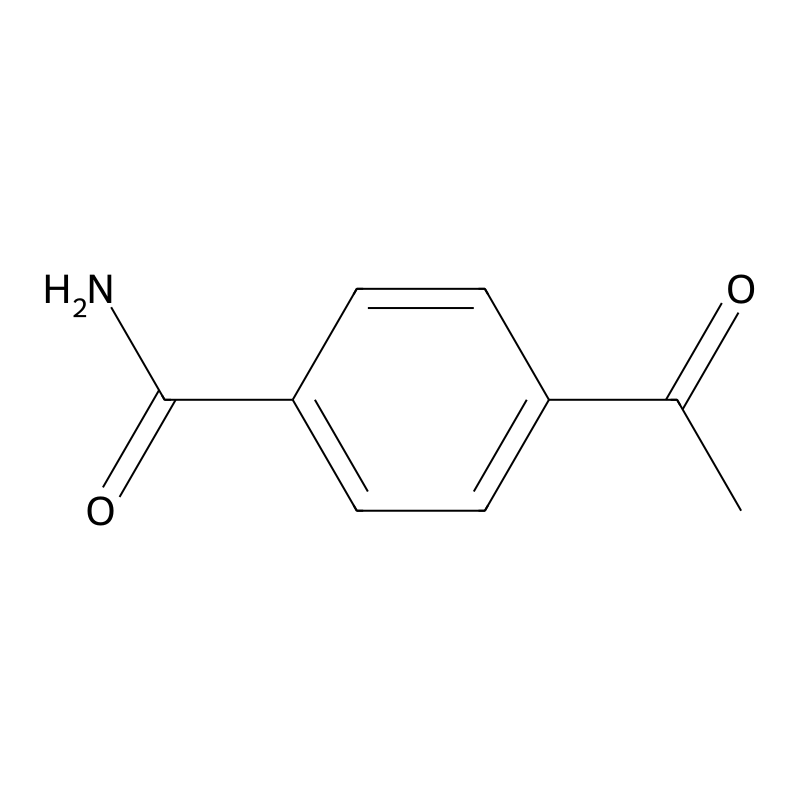

4-Acetylbenzamide is an organic compound with the molecular formula C₉H₉NO₂. It is characterized by the presence of an acetyl group attached to the benzamide structure, which consists of a benzene ring bonded to a carbonyl group and an amine. This compound appears as a white solid and is slightly soluble in water, but more soluble in organic solvents. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties .

Currently, there is no documented information regarding a specific mechanism of action for 4-Acetylbenzamide in biological systems.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Dispose of waste according to proper laboratory procedures.

- Hydrolysis: In the presence of water and acid or base, 4-acetylbenzamide can hydrolyze to yield 4-aminobenzoic acid and acetic acid.

- Nucleophilic Substitution: The carbonyl carbon in 4-acetylbenzamide can undergo nucleophilic attack, leading to the formation of various derivatives depending on the nucleophile used.

- Reduction: The carbonyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the derivation of numerous related compounds .

Several methods have been developed for synthesizing 4-acetylbenzamide:

- Acetylation of Benzamide: This method involves reacting benzamide with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form 4-acetylbenzamide.Reaction:

- From Nitriles: Another approach includes the hydration of corresponding nitriles under acidic conditions, which subsequently leads to the formation of amides.

These synthesis routes are advantageous due to their relatively straightforward procedures and good yields .

4-Acetylbenzamide finds applications primarily in:

- Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for developing new drugs targeting inflammatory diseases.

- Chemical Research: It is utilized as an intermediate in organic synthesis for producing other complex molecules.

- Material Science: Its properties may be explored in creating novel materials with specific functionalities.

The compound's versatility makes it a subject of interest across various scientific fields .

Interaction studies involving 4-acetylbenzamide focus on its binding affinities with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy. Understanding these interactions is crucial for assessing its safety profile and therapeutic potential. Further research is warranted to elucidate these interactions comprehensively .

Several compounds share structural similarities with 4-acetylbenzamide, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzamide | C₇H₇NO | Simplest amide derivative; used in pharmaceuticals. |

| Acetanilide | C₈H₉NO | Analgesic properties; used historically as a pain reliever. |

| 4-Fluorobenzamide | C₉H₈FNO | Exhibits unique biological activity due to fluorine substitution. |

| 3-Aminobenzamide | C₇H₈N₂O | Known for its role in biochemical pathways; serves as a precursor for other compounds. |

The uniqueness of 4-acetylbenzamide lies in its specific acetyl substitution at the para position relative to the amide functional group, which may influence its biological activity differently than the aforementioned compounds. This structural feature could result in distinct pharmacological properties, making it an interesting subject for further investigation .

Molecular Formula and Mass Properties

The molecular composition of 4-acetylbenzamide is definitively characterized by the molecular formula C₉H₉NO₂, which reflects the incorporation of nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms within its structure [1] [2] [3]. The compound exhibits a molecular weight of 163.17 grams per mole, as determined through computational analysis using standard atomic masses [1] [7] [5]. The exact molecular mass has been calculated to be 163.063324 atomic mass units, providing precise mass spectral identification capabilities [4].

Physical property calculations indicate that 4-acetylbenzamide possesses a density of 1.2±0.1 grams per cubic centimeter under standard conditions [4]. The compound demonstrates a calculated boiling point of 349.3±25.0 degrees Celsius at 760 millimeters of mercury atmospheric pressure [4]. Additionally, the flash point has been determined to be 165.0±23.2 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures [4].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NO₂ | [1] [2] [3] |

| Molecular Weight | 163.17 g/mol | [1] [7] [5] |

| Exact Mass | 163.063324 | [4] |

| Density | 1.2±0.1 g/cm³ | [4] |

| Boiling Point | 349.3±25.0 °C at 760 mmHg | [4] |

| Flash Point | 165.0±23.2 °C | [4] |

Structural Configuration and Conformation

The structural configuration of 4-acetylbenzamide is characterized by a benzene ring system bearing two distinct functional groups: an amide group (-CONH₂) and an acetyl group (-COCH₃) positioned para to each other [1] [2]. The compound adopts a planar conformation for the benzamide moiety, with the amide group maintaining coplanarity with the aromatic ring system [8]. This planar arrangement facilitates optimal orbital overlap and electronic delocalization throughout the conjugated system [9].

Crystallographic analysis reveals that 4-acetylbenzamide exists in a stable crystalline form with specific unit cell parameters [1]. The crystal structure demonstrates an orthorhombic or triclinic arrangement, with unit cell dimensions of a = 7.3878 Å, b = 8.0385 Å, c = 8.3075 Å, and angles α = 61.135°, β = 80.954°, γ = 63.766° [1]. The space group has been identified as P-1 with Z = 2, indicating two molecules per unit cell [1].

The acetyl group at the para position introduces electron-withdrawing effects that influence the overall electronic distribution within the molecule [10]. This positioning creates a dipolar structure with the amide nitrogen serving as an electron-donating center and the acetyl carbonyl acting as an electron-accepting site [9]. The conformation of the acetyl group relative to the benzene ring can adopt various rotational orientations, with the most stable conformation determined by minimizing steric interactions and maximizing electronic stabilization [11].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-acetylbenzamide, which clearly indicates the substitution pattern and functional group arrangement [1] [2] [5]. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for aromatic compounds, where the numerical prefix "4-" denotes the para position of the acetyl substituent relative to the benzamide group [1].

The Chemical Abstracts Service employs the systematic name "Benzamide, 4-acetyl- (9CI)" in accordance with their indexing conventions [4] [12]. Alternative systematic designations include p-acetylbenzamide, where the "p-" prefix indicates the para position using traditional nomenclature [13]. The compound is also known by the systematic name 4-ethanoylbenzamide, utilizing the International Union of Pure and Applied Chemistry preferred term "ethanoyl" for the acetyl group [13].

| Nomenclature Type | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | 4-acetylbenzamide |

| Chemical Abstracts Service Name | Benzamide, 4-acetyl- (9CI) |

| Systematic Name | p-Acetylbenzamide |

| Alternative Systematic Name | 4-ethanoylbenzamide |

| Common Name | 4-Acetylbenzamide |

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant